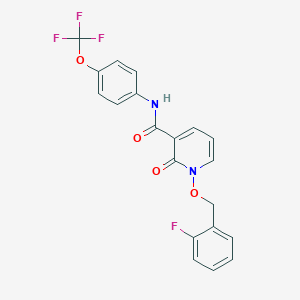
1-((2-fluorobenzyl)oxy)-2-oxo-N-(4-(trifluoromethoxy)phenyl)-1,2-dihydropyridine-3-carboxamide
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
1-((2-fluorobenzyl)oxy)-2-oxo-N-(4-(trifluoromethoxy)phenyl)-1,2-dihydropyridine-3-carboxamide is a useful research compound. Its molecular formula is C20H14F4N2O4 and its molecular weight is 422.336. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
生物活性
1-((2-fluorobenzyl)oxy)-2-oxo-N-(4-(trifluoromethoxy)phenyl)-1,2-dihydropyridine-3-carboxamide, also known by its CAS number 868679-15-6, is a compound of significant interest in pharmaceutical research due to its unique structural features and potential biological activities. This article explores its biological activity, focusing on mechanisms of action, structure-activity relationships (SAR), and relevant case studies.
Chemical Structure and Properties
The molecular formula of the compound is C20H13F5N2O3, with a molecular weight of 424.3 g/mol. The structure includes a dihydropyridine core, which is known for its versatility in medicinal chemistry.
| Property | Value |
|---|---|
| Molecular Formula | C20H13F5N2O3 |
| Molecular Weight | 424.3 g/mol |
| CAS Number | 868679-15-6 |
The compound exhibits biological activity primarily through its interaction with various enzymes and receptors. Research indicates that it may serve as an inhibitor for specific proteases and phospholipases, which are critical in numerous cellular processes including apoptosis and cancer progression.
- Inhibition of Proteases : The compound has been shown to inhibit the main protease (M pro) of SARS-CoV-2, with IC50 values reported at approximately 46 μM for related compounds in the same class . This suggests potential applications in antiviral therapy.
- Phospholipase D Inhibition : Similar compounds have demonstrated the ability to inhibit phospholipase D (PLD), leading to increased apoptosis in cancer cells and reduced invasion and metastasis . This indicates a possible role in cancer therapeutics.
Structure-Activity Relationship (SAR)
The SAR studies reveal that modifications to the trifluoromethyl and fluorobenzyl groups significantly influence biological activity. For instance, changes in the position or electronic nature of substituents can lead to variations in potency against target enzymes.
Key Findings from SAR Studies:
- Trifluoromethyl Group : Retaining the trifluoromethyl group on the phenyl ring is crucial for maintaining high bioactivity. Substituting this group with electron-donating or withdrawing groups generally results in decreased activity .
- Fluorobenzyl Substitution : The presence of a fluorobenzyl ether enhances solubility and bioavailability, contributing positively to the pharmacokinetic profile of the compound .
Case Study 1: Antiviral Activity
A study focused on derivatives of this compound explored its efficacy against SARS-CoV-2. The most active derivative showed promising results in inhibiting viral replication by targeting M pro, highlighting its potential as a lead compound for drug development against COVID-19 .
Case Study 2: Cancer Therapeutics
Another investigation examined the effects of similar compounds on cancer cell lines. The inhibition of PLD led to significant reductions in cell viability and migration, suggesting that these compounds could be developed into effective anti-cancer agents .
属性
IUPAC Name |
1-[(2-fluorophenyl)methoxy]-2-oxo-N-[4-(trifluoromethoxy)phenyl]pyridine-3-carboxamide |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H14F4N2O4/c21-17-6-2-1-4-13(17)12-29-26-11-3-5-16(19(26)28)18(27)25-14-7-9-15(10-8-14)30-20(22,23)24/h1-11H,12H2,(H,25,27) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OZIHAHZXLUHDNE-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C(=C1)CON2C=CC=C(C2=O)C(=O)NC3=CC=C(C=C3)OC(F)(F)F)F |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H14F4N2O4 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
422.3 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。














